![molecular formula C6H8N2O2S B1526117 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1354963-14-6](/img/structure/B1526117.png)
2-(Ethylamino)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(Ethylamino)-1,3-thiazole-5-carboxylic acid, also known as ETTCA, is a compound that has been studied for its various applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Modifications
2-(Ethylamino)-1,3-thiazole-5-carboxylic acid and its derivatives are involved in various chemical syntheses and modifications, offering a versatile foundation for creating a wide range of compounds. For example, the ethyl ester and anilide of thiazole-2-carboxylic acid have been used as starting compounds for the synthesis of 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives, highlighting the chemical flexibility of thiazole derivatives for further functionalization and synthesis of complex molecules (Dovlatyan et al., 2004).
Antimicrobial and Biological Activities
Thiazole derivatives, including those related to 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid, have been explored for their antimicrobial properties. A study on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against test microorganisms, showcasing the potential of thiazole derivatives in the development of new antimicrobial agents (Başoğlu et al., 2013).
Synthetic Methodologies
Efficient synthetic methodologies utilizing thiazole derivatives have been developed, such as the solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles. This approach highlights the importance of thiazole derivatives in facilitating green chemistry practices by avoiding solvent pollution and simplifying work-up procedures (Li et al., 2006).
Antitumor Activity
Thiazole derivatives have been investigated for their potential antitumor activity. Research into novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, starting from thiazole compounds, showed significant effects in mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7), indicating the relevance of thiazole derivatives in developing anti-tumor agents (Nassar et al., 2015).
properties
IUPAC Name |
2-(ethylamino)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-7-6-8-3-4(11-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGIEGBAYCKWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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